![molecular formula C16H13ClN4O2 B2464118 2-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)nicotinamide CAS No. 946235-15-0](/img/structure/B2464118.png)
2-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)nicotinamide
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Overview
Description
The compound “2-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)nicotinamide” belongs to the class of pyrido[1,2-a]pyrimidin-4-ones . These compounds are of great interest due to their biological potential .
Synthesis Analysis
While specific synthesis methods for this compound are not available, general methods for the synthesis of pyrido[1,2-a]pyrimidin-4-ones involve the condensation of certain precursors followed by cyclization .Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrido[1,2-a]pyrimidin-4-one core, with additional functional groups attached at specific positions .Scientific Research Applications
Antibacterial Activity
Research has shown that derivatives of pyrido[2,3-d]pyrimidin-4(1H)-ones, closely related to the target compound, demonstrate antibacterial activity. Specifically, some of these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, although they were inactive against fungi at certain concentrations (Narayana, Rao, & Rao, 2009). Another study highlighted the synthesis and antibacterial activity of similar derivatives, confirming their potential in combating bacterial infections (Bheemanapalli, Akkinepally, & Pamulaparthy, 2008).
Antimalarial Activity
Synthesized pyrido[1,2-a]pyrimidin-4-ones, structurally related to the chemical , were evaluated for antimalarial activity. The screening of these compounds revealed moderate antimalarial activity, suggesting the potential of this chemical structure in developing new antimalarial agents (Mane, Mohanakrishnan, Sahal, Murumkar, Giridhar, & Yadav, 2014).
Structural and Chemical Analysis
Studies have been conducted to elucidate the crystal structure of related compounds, providing valuable information on their molecular geometry and intermolecular interactions. Such analyses are crucial for understanding the chemical and physical properties of these compounds, which can influence their biological activity and potential applications in pharmaceuticals (Anthal, Dutt, Satti, Kant, & Gupta, 2014).
Interaction with DNA
The interaction of similar compounds with DNA has been studied, indicating that these chemicals can bind to DNA, possibly through a groove mode of binding. This interaction is important for understanding the potential therapeutic applications of these compounds in targeting specific DNA sequences or structures (Zhang, Huang, Cai, Xu, & Sun, 2013).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-chloro-N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2/c1-9-5-6-12-19-10(2)13(16(23)21(12)8-9)20-15(22)11-4-3-7-18-14(11)17/h3-8H,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGRVSWQFCREIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)NC(=O)C3=C(N=CC=C3)Cl)C)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)nicotinamide |
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